3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound classified within the pyrazole family. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms in their ring structure. This specific compound features a carboxylic acid group at the 4-position of the pyrazole ring, a phenyl group at the 1-position, and a 4-methylphenyl group at the 3-position. The compound can be identified by its Chemical Abstracts Service (CAS) number 936127-73-0 and has been investigated for various biological and chemical applications .
The synthesis of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be accomplished through several methods, primarily involving cyclization reactions. A common synthetic route includes:
The synthetic routes often utilize standard laboratory techniques such as refluxing, stirring, and purification methods like recrystallization or chromatography to isolate the final product.
The molecular formula of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is . Its structure comprises:
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and pyrazoles, including:
The reactivity of this compound is influenced by its functional groups; the carboxylic acid can engage in hydrogen bonding, affecting solubility and reactivity in different solvents.
The mechanism of action for 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been explored in biological contexts, particularly regarding its potential antimicrobial and anti-inflammatory properties. While specific mechanisms may vary based on application, general pathways include:
Research indicates that similar compounds have shown efficacy in modulating biological pathways related to inflammation and microbial activity, suggesting potential therapeutic uses.
Key physical properties include:
Chemical characteristics include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications:
This compound exemplifies how modifications in molecular structure can lead to diverse applications across chemistry and biology, making it a subject of interest for ongoing research.
Pyrazole derivatives constitute a cornerstone of medicinal chemistry, with their therapeutic utility spanning over a century. The inaugural synthetic pyrazole, antipyrine (phenazone), was developed in 1887 as an antipyretic and analgesic agent, marking one of the earliest applications of synthetic heterocycles in modern therapeutics [1] [6]. This breakthrough catalyzed extensive exploration into pyrazole-based pharmacophores, leading to clinically impactful molecules such as:
Structural Evolution & Therapeutic Impact: Early derivatives primarily featured pyrazolone cores (e.g., antipyrine), while contemporary drugs incorporate elaborate substitutions that exploit electronic and steric properties for target specificity. For instance, rimonabant’s 1,5-diarylpyrazole scaffold with a carbohydrazide moiety at C-3 enabled high-affinity CB1 receptor antagonism [2]. Similarly, celecoxib’s 1,5-diaryl substitution and sulfonamide group confer COX-2 selectivity. These innovations underscore the pyrazole nucleus’s versatility in interacting with diverse biological targets—including enzymes (COX-2, XOR), receptors (cannabinoid, GABA), and ion channels [1] [6].
Table 1: Milestone Pyrazole-Derived Pharmaceuticals
Compound | Therapeutic Use | Key Structural Features |
---|---|---|
Antipyrine (1887) | Analgesic, Antipyretic | 1,2-Dimethyl-3-phenylpyrazol-5-one |
Phenylbutazone | Anti-inflammatory (Gout/Arthritis) | 1,2-Diphenylpyrazolidinedione |
Celecoxib | COX-2 Inhibitor (Arthritis) | 1,5-Diarylpyrazole with sulfonamide |
Rimonabant | CB1 Antagonist (Appetite Suppression) | 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-3-carbohydrazide |
Difenamizole | Analgesic | 1,3-Diphenylpyrazole-4-acetic acid |
This compound (C₁₇H₁₄N₂O₂; CID 2513400 [8]) features a 1,3-diarylpyrazole core with a carboxylic acid at C-4 and a p-methyl group on the N1-phenyl ring. Key properties include:
Bioisosteric Advantages: The C4-carboxylic acid group mimics endogenous ligands (e.g., uric acid) and enables salt formation for solubility enhancement. The p-methylphenyl substitution at N1 enhances lipophilicity (logP ≈ 2.8), promoting membrane permeability, while the C3-phenyl ring provides steric bulk for target binding [3] [5].
Mechanistic Implications: The molecule’s planar conformation facilitates interactions with hydrophobic enzyme pockets. For example:
Synthetic Accessibility: This scaffold is synthesized via:
Derivatives of pyrazole-4-carboxylic acid exhibit bioactivity highly dependent on substituent patterns:
Position-Specific Effects:
Therapeutic Spectrum:
Table 2: Structure-Activity Relationships of Key Derivatives
Substituent Position | Example Group | Biological Activity | Potency |
---|---|---|---|
C3 | Aryl carbohydrazide | Cannabinoid CB1 antagonism | IC₅₀: 12 nM (Rimonabant) |
C4 | Carboxylic acid | XOR inhibition | IC₅₀: 5.7 nM (Analog 16c) |
C5 | Salicylaldehyde hydrazone | Apoptosis induction (A549 cells) | GI₅₀: 8.3 μM |
N1 | 4-Methylphenyl | Anti-inflammatory (COX-2 inhibition) | 84% Edema inhibition |
Physicochemical Optimization:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0